molecular formula C13H19NO4S B11726973 (S)-2-(4-Methylphenylsulfonamido)hexanoic acid

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid

Cat. No.: B11726973
M. Wt: 285.36 g/mol
InChI Key: ZWCLEVBHABYQAI-LBPRGKRZSA-N
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Description

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a hexanoic acid backbone. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and (S)-2-aminohexanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is unique due to its specific stereochemistry and the presence of a hexanoic acid backbone, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

ZWCLEVBHABYQAI-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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